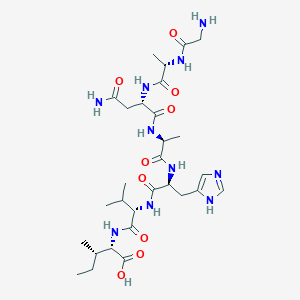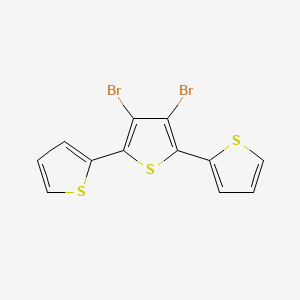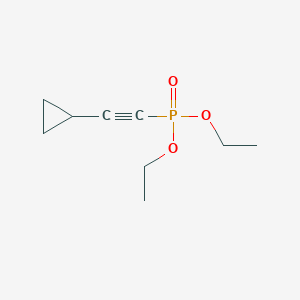
2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of benzothiazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method might involve the cyclization of a substituted aniline with a suitable thiocarbonyl compound. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized processes to ensure high efficiency and cost-effectiveness. This might include continuous flow reactions, the use of automated reactors, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one exerts its effects can vary depending on its application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one can be compared with other benzothiazine derivatives:
2-Methyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one: Similar structure but with a methyl group instead of a butyl group.
2-Butyl-6-chloro-2H-1,4-benzothiazin-3(4H)-one: Chlorine atom at a different position.
2-Butyl-7-bromo-2H-1,4-benzothiazin-3(4H)-one: Bromine atom instead of chlorine.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Propriétés
Numéro CAS |
922504-05-0 |
|---|---|
Formule moléculaire |
C12H14ClNOS |
Poids moléculaire |
255.76 g/mol |
Nom IUPAC |
2-butyl-7-chloro-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H14ClNOS/c1-2-3-4-10-12(15)14-9-6-5-8(13)7-11(9)16-10/h5-7,10H,2-4H2,1H3,(H,14,15) |
Clé InChI |
XSODOCBOLCGUSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)NC2=C(S1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)







![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)

![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)

![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)

